N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749578
InChI: InChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)
SMILES: CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Molecular Formula: C34H43N3O4
Molecular Weight: 557.7 g/mol

N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine

CAS No.:

Cat. No.: VC13749578

Molecular Formula: C34H43N3O4

Molecular Weight: 557.7 g/mol

* For research use only. Not for human or veterinary use.

N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine -

Specification

Molecular Formula C34H43N3O4
Molecular Weight 557.7 g/mol
IUPAC Name N-[3,3-dimethyl-1-oxo-1-(1-phenylethylamino)butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide
Standard InChI InChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)
Standard InChI Key JJHRUUKMPWUYIB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Canonical SMILES CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3

Introduction

N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine is a complex organic compound known for its role as a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3). This compound belongs to the class of diamines and is of significant interest due to its potential therapeutic applications in diseases characterized by excessive matrix metalloproteinase activity.

Biological Activity

This compound is primarily recognized for its potent inhibition of MMP-3, with an IC50 value of 5.9 nM. It shows selectivity over other MMPs, such as MMP-1 and MMP-2, with higher IC50 values of 73 nM and 840 nM, respectively . This selectivity suggests a unique binding interaction that could be exploited for therapeutic purposes.

Synthesis

The synthesis of N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine typically involves multi-step organic synthesis techniques. Specific reagents and conditions depend on detailed literature sources and experimental setups.

Potential Applications

Given its role as a selective MMP inhibitor, this compound opens avenues for targeted therapies aimed at modulating extracellular matrix dynamics in various pathological states. Its potential applications include treatments for conditions where MMP activity is a key factor.

Comparison with Similar Compounds

While there are no direct comparisons in the search results, compounds like UK-356618, which is also a potent MMP-3 inhibitor, share similar structural and functional characteristics. UK-356618 has a molecular formula of C34H61N3O4 and a molecular weight of 575.87 g/mol .

Research Findings

PropertyValue/Description
Molecular WeightApproximately 553.74 g/mol
IC50 for MMP-35.9 nM
IC50 for MMP-173 nM
IC50 for MMP-2840 nM
Chemical ClassDiamine
SynthesisMulti-step organic synthesis

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